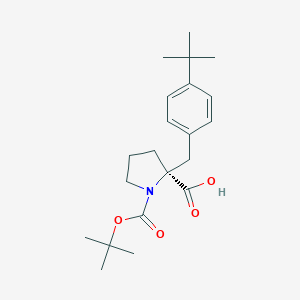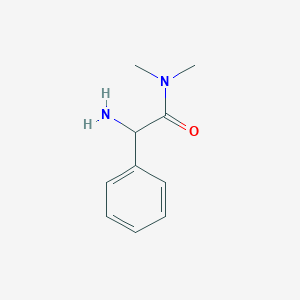
6-Acetyl-2-ethylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2-ethylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative that has been synthesized through various methods. This compound has been studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The exact mechanism of action of 6-Acetyl-2-ethylpyrimidin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. It has also been suggested that it may act as an acetylcholinesterase inhibitor, which could lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
6-Acetyl-2-ethylpyrimidin-4(1H)-one has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, reducing the levels of reactive oxygen species in cells. It has also been shown to have anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines. Moreover, it has been shown to have antitumor activity, inhibiting the growth of several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Acetyl-2-ethylpyrimidin-4(1H)-one in lab experiments is its unique properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for various types of research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One direction is to further study its potential as an antitumor agent. Another direction is to investigate its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease. Moreover, it may be worth studying its potential as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, future research could focus on developing new methods for synthesizing this compound or modifying its structure to improve its properties.
Méthodes De Synthèse
There are several methods to synthesize 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One of the most common methods involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 6-Acetyl-2-ethylpyrimidin-4(1H)-one as a white solid with a melting point of 120-122°C.
Applications De Recherche Scientifique
6-Acetyl-2-ethylpyrimidin-4(1H)-one has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro, inhibiting the growth of several cancer cell lines. It has also been studied for its potential to inhibit the activity of enzymes such as xanthine oxidase and acetylcholinesterase. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
197140-53-7 |
|---|---|
Nom du produit |
6-Acetyl-2-ethylpyrimidin-4(1H)-one |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
4-acetyl-2-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-6(5(2)11)4-8(12)10-7/h4H,3H2,1-2H3,(H,9,10,12) |
Clé InChI |
IMXDSPQASLOJHB-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=NC(=O)C=C(N1)C(=O)C |
SMILES |
CCC1=NC(=CC(=O)N1)C(=O)C |
SMILES canonique |
CCC1=NC(=O)C=C(N1)C(=O)C |
Synonymes |
4(1H)-Pyrimidinone, 6-acetyl-2-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)
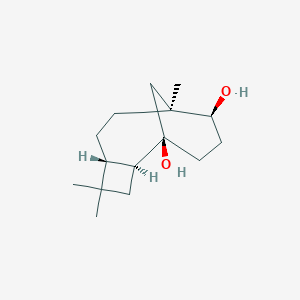

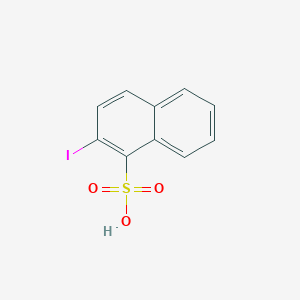

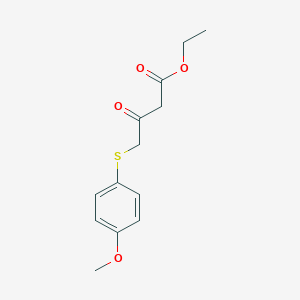

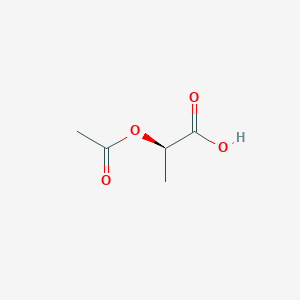

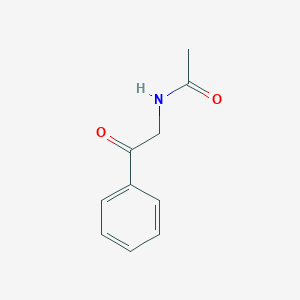
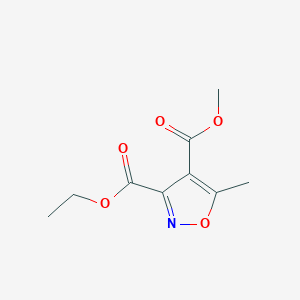
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
